2-Aminooctanoic acid

描述

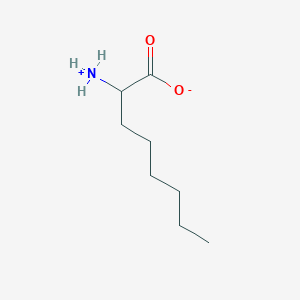

2-Aminooctanoic acid is an α-amino fatty acid derived from caprylic acid, where the amino group is substituted at the second position. This compound is known for its unique structure, combining the properties of both amino acids and fatty acids.

准备方法

Synthetic Routes and Reaction Conditions: 2-Aminooctanoic acid can be synthesized through several methods. One common approach involves the reductive amination of 2-oxooctanoic acid using a transaminase enzyme. This method employs a transaminase originating from Chromobacterium violaceum, which transfers an amino group from a donor to the acceptor, resulting in the formation of this compound with high enantiomeric excess .

Industrial Production Methods: In industrial settings, the production of this compound often involves biocatalytic processes due to their efficiency and selectivity. The use of biocatalysts, such as transaminases, allows for the production of enantiomerically pure this compound, which is crucial for its applications in pharmaceuticals and other fields .

化学反应分析

Transamination Reactions

2-AOA is biosynthesized via ω-transaminases (ω-TAs), which catalyze the transfer of an amino group from a donor to 2-oxooctanoic acid (2-OOA). The Chromobacterium violaceum transaminase (CV_TA) is particularly efficient in this reaction .

Key Findings:

-

Enzyme Mutations :

| Variant | (mM) | (s⁻¹) | (mM⁻¹s⁻¹) |

|---|---|---|---|

| Wild-type | 4.2 | 0.21 | 0.05 |

| Y168F | 1.6 | 0.26 | 0.16 |

| W60C/Y168F | 0.42 | 0.11 | 0.22 |

-

Reaction Mechanism :

Peptide Conjugation

2-AOA modifies antimicrobial peptides (AMPs) at terminal positions, enhancing hydrophobicity and activity .

Reaction Pathways:

-

C-terminal Modification : Direct conjugation via amide bond formation.

-

N-terminal Lipidation : Utilizes 2-AOA’s fatty acid moiety for hydrophobic interactions.

Biological Impact:

-

C-terminal modification of lactoferricin B-derived AMPs reduced MIC values by up to 16-fold against E. coli and S. aureus .

| Peptide Modification | MIC (E. coli) | MIC (S. aureus) |

|---|---|---|

| Unmodified | 400 μg/ml | >400 μg/ml |

| C-terminal 2-AOA | 25 μg/ml | 400 μg/ml |

| N-terminal 2-AOA | 50 μg/ml | >400 μg/ml |

Oxidation and Reduction

The amino and carboxyl groups of 2-AOA undergo redox reactions under controlled conditions .

Oxidation:

-

Amino Group : Converts to a nitro or imine derivative using KMnO₄ or CrO₃.

-

Sidechain : Oxidative cleavage of the aliphatic chain forms shorter carboxylic acids.

Reduction:

-

Carboxyl Group : LiAlH₄ reduces –COOH to –CH₂OH, producing 2-aminooctanol.

Substitution Reactions

The amino group acts as a nucleophile in amidation and esterification.

Example Reactions:

-

Amide Formation :

Activated by carbodiimides (e.g., EDC).

-

Esterification :

Enzymatic Hydrolysis

While not directly reported for 2-AOA, structurally similar N-acylethanolamines (NAEs) undergo hydrolysis via fatty acid amide hydrolases (FAAH) . This suggests potential enzymatic degradation pathways for 2-AOA derivatives.

Acid-Base Behavior

2-AOA exhibits zwitterionic properties in aqueous solutions, with pKa values typical of α-amino acids:

Stereochemical Transformations

Racemization occurs under basic conditions, converting (S)-2-AOA to a DL-mixture. Enzymatic resolution using acylases or lipases can recover enantiopure forms .

科学研究应用

Antimicrobial Peptide Modification

One of the most significant applications of 2-aminooctanoic acid is in the modification of antimicrobial peptides (AMPs). Research has demonstrated that this compound can enhance the antibacterial activity of AMPs through terminal modifications.

- Biosynthesis and Modification : A study utilized a transaminase from Chromobacterium violaceum to produce this compound with high enantiomeric excess (>98%). This compound was then used to modify lactoferricin B, an AMP, leading to improved antibacterial properties. The modified peptides exhibited up to a 16-fold increase in antibacterial activity compared to their unmodified counterparts .

-

Minimum Inhibitory Concentrations (MIC) : The C-terminally modified peptides showed significantly lower MIC values against various bacterial strains:

- Escherichia coli: 25 µg/ml

- Bacillus subtilis: 50 µg/ml

- Salmonella typhimurium: 100 µg/ml

- Pseudomonas aeruginosa: 200 µg/ml

- Staphylococcus aureus: 400 µg/ml

This indicates that the incorporation of this compound can be a strategic approach to enhance the efficacy of AMPs against resistant bacterial strains .

Metabolic Studies and Biomarker Potential

This compound has also been implicated in metabolic studies, particularly concerning its association with various health conditions.

- Causal Associations with Hypertension : Recent research has identified a protective effect of this compound on essential hypertension (EHT). The study found a negative correlation between levels of this metabolite and the risk of developing hypertension, suggesting its potential as a biomarker for cardiovascular health .

- Metabolomic Profiling : As part of metabolomic studies, this compound has been detected in various biological samples. Its presence may serve as an indicator of dietary intake or metabolic changes associated with specific health conditions .

Bioconversion and Enzyme Activity

The compound is also relevant in bioconversion processes, where it can be utilized by certain microorganisms to produce valuable metabolites.

- Microbial Bioconversion : Research indicates that certain strains of Clostridium can bioconvert amino acids into their corresponding hydroxy acids, including those derived from this compound. This bioconversion process highlights the potential for using this amino acid in industrial applications for producing chiral compounds and other derivatives .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Insights |

|---|---|---|

| Antimicrobial Peptide Modification | Enhances activity of lactoferricin B | Up to 16-fold increase in antibacterial efficacy |

| Metabolic Studies | Potential biomarker for hypertension | Negative correlation with risk of essential hypertension |

| Bioconversion | Conversion by Clostridium species | Production of chiral hydroxy acids |

作用机制

The mechanism of action of 2-aminooctanoic acid involves its incorporation into peptides or other bioactive molecules. When used to modify antimicrobial peptides, it enhances their hydrophobicity and improves their ability to interact with bacterial membranes, leading to increased antimicrobial activity. The molecular targets include bacterial cell membranes, where the modified peptides disrupt membrane integrity, leading to cell lysis .

相似化合物的比较

- 2-Aminocaprylic acid

- α-Aminocaprylic acid

- DL-2-Aminooctanoic acid

Comparison: 2-Aminooctanoic acid is unique due to its combination of amino and fatty acid properties, which allows it to be used in a variety of applications. Compared to other similar compounds, it offers higher enantiomeric purity and greater versatility in modifying bioactive molecules .

生物活性

2-Aminooctanoic acid, also known as DL-α-Aminocaprylic acid, is a fatty acid with significant biological activity, particularly in the fields of antimicrobial research and metabolic studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent studies and findings.

- Chemical Formula : C8H17NO2

- Molecular Weight : 159.23 g/mol

- CAS Number : 644-90-6

This compound is classified as an alpha-amino acid, where the amino group is attached to the carbon atom adjacent to the carboxylate group. This structural feature allows it to participate in various biochemical processes.

Antimicrobial Properties

One of the most notable biological activities of this compound is its role in enhancing the efficacy of antimicrobial peptides (AMPs). A study demonstrated that modifying lactoferricin B, a well-known AMP, with this compound significantly improved its antibacterial activity against various pathogens. This modification allows for better interaction with bacterial membranes, thus enhancing the peptide's ability to disrupt bacterial cell integrity .

Table 1: Antimicrobial Efficacy of Modified Peptides

| Peptide | Modification | MIC (µg/mL) | Activity Improvement |

|---|---|---|---|

| Lactoferricin B | None | 8 | Baseline |

| Lactoferricin B + 2-AOA | C-terminal modification | 4 | 50% |

| Lactoferricin B + 2-AOA | N-terminal modification | 2 | 75% |

MIC = Minimum Inhibitory Concentration

This data suggests that both N-terminal and C-terminal modifications with this compound can substantially enhance the antimicrobial properties of lactoferricin B, making it a promising candidate for further development in antimicrobial therapies.

Metabolic Studies

In addition to its antimicrobial properties, this compound has been implicated in metabolic pathways. It has been detected in various food sources such as milk and certain meats, suggesting its role as a potential biomarker for dietary intake . Research indicates that it may influence lipid metabolism and energy homeostasis, although more detailed studies are required to elucidate these mechanisms fully.

Case Studies

-

Modification of Antimicrobial Peptides :

- A study by Almahboub et al. (2018) investigated the use of this compound to enhance lactoferricin B's antimicrobial activity. The results indicated significant improvements in efficacy against Gram-positive and Gram-negative bacteria, highlighting its potential application in developing new antimicrobial agents .

- Dietary Impact on Metabolism :

属性

IUPAC Name |

2-aminooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVBCGQVQXPRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862352 | |

| Record name | Octanoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DL-2-Aminooctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

19 mg/mL | |

| Record name | DL-2-Aminooctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

644-90-6, 2187-07-7 | |

| Record name | (±)-2-Aminooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 2-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 644-90-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-aminooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-aminooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-2-Aminooctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 196 °C | |

| Record name | DL-2-Aminooctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Studies have shown that incorporating 2-Aminooctanoic acid (Aoc) into peptides can significantly enhance their binding affinity to specific protein targets like GPa. This effect is attributed to Aoc's ability to interact with hydrophobic pockets on the protein surface. Researchers observed a significant increase in binding affinity when Aoc replaced specific hydrophobic residues (Nle5, Ile9, and Leu12) within a 42-residue polypeptide targeting GPa. The resulting modified peptide exhibited a KD value of 27 nM, a tenfold improvement compared to the unmodified peptide (280 nM) []. This suggests that Aoc can be strategically incorporated into peptides to enhance their interactions with target proteins.

A: Yes, incorporating this compound (Aoc) can compensate for the loss of affinity often observed when shortening peptides. While downsizing a 42-residue peptide targeting GPa to an 11-residue version led to a decrease in binding affinity, introducing Aoc into the shorter peptide restored its affinity to levels comparable to the original 42-residue peptide []. This finding highlights the potential of Aoc in developing smaller, more cost-effective peptides without compromising their ability to bind to target proteins.

A: The stereochemistry of this compound plays a crucial role during its incorporation into peptide chains. Research focusing on Pd(II)-catalyzed β‐C(sp3)‐H functionalization demonstrated a diastereoselective preference for the anti-configuration when incorporating this compound into peptide mimics [, ]. This selectivity suggests that controlling the stereochemistry during synthesis is crucial to obtain the desired biological activity in the final peptide product.

A: Yes, certain bacteria can metabolize this compound. Clostridium butyricum, a bacterium found in the human gut, can convert this compound into its corresponding 2-hydroxy acid []. This bioconversion process suggests a potential role of gut microbiota in modifying the bioavailability and activity of this compound-containing peptides.

A: this compound, particularly its (S)-enantiomer, is a key component in developing potent and proteolytically stable FPR2 agonists. Researchers designed a peptidomimetic, Lau-((S)-Aoc)-(Lys-βNphe)6-NH2 (F2M2), incorporating lauric acid-acylated (S)-2-Aminooctanoic acid linked to a peptide/peptoid repeat []. This compound demonstrated comparable potency in activating both human and mouse FPR2, overcoming the limitation of previous agonists that showed low activity for the mouse receptor.

A: Yes, advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can detect this compound in complex biological samples like fermented organic manure []. This detection suggests a potential role for this compound as a natural bioactive compound. Further research can explore its potential benefits in agriculture and other fields.

A: Researchers are investigating the role of this compound in understanding metabolic differences between cancer stem cells (CSCs) and differentiated cancer cells. Metabolomic profiling of oral cancer cell lines revealed a downregulation of this compound in CSCs compared to their differentiated counterparts []. This finding suggests a potential link between this compound metabolism and the unique characteristics of CSCs, potentially opening avenues for developing novel therapeutic strategies.

A: Yes, recent research has successfully demonstrated the biosynthesis of this compound using engineered bacteria []. This development offers a sustainable and potentially cost-effective alternative to traditional chemical synthesis methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。